2-(Difluoromethoxy)acetaldehyde
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Overview
Description
2-(Difluoromethoxy)acetaldehyde is a chemical compound with the molecular formula C3H4F2O2. It is a derivative of 2-(Difluoromethoxy)ethanol and is used as a reactant in various synthetic preparations, particularly in the creation of N-substituted alkoxyalkanamides, which are modulators of the integrated stress response pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Difluoromethoxy)acetaldehyde can be synthesized from 2-(Difluoromethoxy)ethanol. The synthetic preparation involves the oxidation of 2-(Difluoromethoxy)ethanol under controlled conditions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is typically produced in specialized chemical manufacturing facilities that adhere to stringent safety and quality standards. The production process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)acetaldehyde has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: It is studied for its role in modulating the integrated stress response pathway.
Medicine: It is investigated for its potential therapeutic applications in treating diseases related to stress response pathways.
Industry: It is used in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)acetaldehyde involves its interaction with specific molecular targets and pathways. It modulates the integrated stress response pathway by influencing the activity of certain enzymes and proteins involved in cellular stress responses. This modulation can lead to changes in gene expression and cellular function, which are of interest in both basic research and therapeutic applications .
Comparison with Similar Compounds
2-(Difluoromethoxy)acetaldehyde can be compared with other similar compounds such as:
2-(Difluoromethoxy)ethanol: A precursor in the synthesis of this compound.
2-(Difluoromethoxy)phenylacetaldehyde: Another derivative with similar chemical properties but different applications.
Acetaldehyde: A simpler aldehyde with broader applications but lacking the specific functionalities of this compound
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in unique reactions and applications that are not possible with simpler aldehydes or other derivatives .
Properties
Molecular Formula |
C3H4F2O2 |
---|---|
Molecular Weight |
110.06 g/mol |
IUPAC Name |
2-(difluoromethoxy)acetaldehyde |
InChI |
InChI=1S/C3H4F2O2/c4-3(5)7-2-1-6/h1,3H,2H2 |
InChI Key |
NQFMNQXLOXDFIA-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)OC(F)F |
Origin of Product |
United States |
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